sirepar
Description
Properties
CAS No. |
11095-03-7 |
|---|---|
Molecular Formula |
C12H18O |
Synonyms |
sirepar |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Sirepar
Preparation of Sirepar Analogues and Derivatives.
Design Principles for Structural Modification.
This subsection cannot be addressed. The design of structural modifications requires a known, specific molecular scaffold to alter. As this compound is a complex mixture of numerous compounds, there is no single structure to modify.
Synthesis of Chemically Modified Analogues.
This subsection cannot be addressed. The synthesis of analogues necessitates a defined starting chemical structure. Without a specific molecule identified as "this compound," the creation of chemically modified versions is not possible.
Derivatization for Probe and Conjugate Development.
This subsection cannot be addressed. The development of chemical probes and conjugates is predicated on the ability to attach labels or other molecules to specific functional groups on a known compound. This is not applicable to an undefined mixture like a liver extract.
Table of Compounds
Since the article could not be generated as requested due to the nature of "this compound," a table of mentioned compounds is not applicable.
Molecular Structure and Advanced Characterization of Sirepar
Elucidation of Absolute and Relative Stereochemistry
The determination of the absolute and relative stereochemistry of Cyanocobalamin (B1173554) was a monumental task in chemical history, primarily accomplished through pioneering X-ray crystallography work. The complete elucidation of the X-ray structure of Vitamin B12 in 1955 by Dorothy Hodgkin was a landmark achievement, for which she was awarded the Nobel Prize in Chemistry in 1964. iiti.ac.innih.gov Her work provided the definitive three-dimensional picture of this complex molecule, revealing its intricate stereochemical features. iiti.ac.innih.govroyalsocietypublishing.org
Advanced Spectroscopic Characterization
Advanced spectroscopic techniques have been instrumental in further characterizing Sirepar (Cyanocobalamin), providing detailed insights into its structure and dynamics in various states.
Multi-dimensional NMR
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional techniques, has been extensively applied to Cyanocobalamin. Multinuclear solid-state NMR methods, including ⁵⁹Co, ¹³C, ¹⁵N, and ³¹P NMR, have been utilized for the structural and dynamic analysis of Cyanocobalamin polymorphs. acs.orgresearchgate.netnationalmaglab.org These studies have revealed diagnostic differences in chemical shifts between different polymorphic forms, indicating conformational variability within specific sites of the corrinoid ring. acs.orgnationalmaglab.org
Proton Nuclear Magnetic Resonance (¹H-NMR) signal assignment for Cyanocobalamin has been achieved through normal two-dimensional NMR methods such as ¹H-¹H Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY). jst.go.jp These techniques reveal correlation networks among the protons of different molecular segments, including the dimethylbenzimidazole, ribose, isopropanolamine, and corrin (B1236194) ring protons. jst.go.jpmdpi.com Multi-dimensional NMR experiments, including ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), are crucial for complete ¹H and ¹³C assignments, providing detailed information about the connectivity and environment of atoms within the molecule. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular masses of compounds with high precision, enabling the identification of molecular structures. isotope.comfssai.gov.in In the context of Cyanocobalamin, HRMS has been employed for various purposes, including confirming the presence of specific isotopic labels and analyzing fragmentation patterns to deduce structural information. pnas.org For instance, HRMS analysis of ¹⁴C-labeled Cyanocobalamin has confirmed mass differences and provided insight into the location of the label based on fragmentation. pnas.org
Furthermore, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) methods have been developed for the sensitive and selective quantification of cobalamins. nih.gov These methods often involve converting various cobalamin forms into the more stable cyanocobalamin for analysis. nih.gov Charge-transfer dissociation (CTD) mass spectrometry has also been explored for the structural characterization of complex macrocycles like cobalamins, yielding rich and informative fragmentation spectra that aid in identifying modification sites and resolving structural analogues. wvu.edu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography has been pivotal in unraveling the solid-state structure of this compound (Cyanocobalamin) and its derivatives. Dorothy Hodgkin's groundbreaking work in the mid-20th century provided the first definitive three-dimensional atomic structure of Vitamin B12, a feat that significantly advanced the field of structural biology. iiti.ac.innih.govroyalsocietypublishing.org This technique involves diffracting X-rays through a crystal of the compound and analyzing the resulting diffraction pattern to construct a 3D map of electron density, from which atomic positions and chemical bonds can be determined. researchgate.net
Conformational Analysis and Dynamics in Solution and Solid State
The conformational analysis of this compound (Cyanocobalamin) is crucial for understanding its biological function, as molecular shape and flexibility directly influence its interactions with enzymes and other biomolecules. Studies have shown that the corrin ring, while complex, generally maintains a similar conformation across various cobalamin derivatives. journals.co.za
In the solid state, multinational solid-state NMR studies have provided evidence of conformational variability within specific sites of the corrinoid ring. acs.orgnationalmaglab.org These studies, which involve analyzing NMR spectra at different temperatures, have indicated conformational flexibility that was not always evident from static X-ray structures alone. acs.orgnationalmaglab.org This suggests that even in a crystalline form, certain parts of the molecule can exhibit dynamic behavior.
Chiroptical Spectroscopy for Enantiomeric Purity and Configuration
Chiroptical spectroscopy encompasses a range of techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining enantiomeric purity and establishing the absolute configuration of chiral compounds like this compound (Cyanocobalamin). usp.orgnih.govresearchgate.net
Key chiroptical techniques applied to chiral molecules include:
Optical Rotation (OR): The oldest form of chiroptical spectroscopy, measuring the rotation of plane-polarized light as it passes through a chiral sample. wikidata.org
Circular Dichroism (CD): Measures the difference in absorption between left and right circularly polarized light, typically in the UV or visible region (Electronic CD or ECD). nih.govwikidata.org
Vibrational Circular Dichroism (VCD): Measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. usp.orgwikidata.org VCD has emerged as a particularly powerful tool for unambiguously determining the absolute configuration of structurally complex molecules in solution, often without the need for crystallization or derivatization. nih.govscience.gov It is highly sensitive to both chirality and molecular conformations. mdpi.com
These spectroscopic methods are crucial for ensuring the enantiomeric purity of synthesized or isolated chiral compounds, as the biological activity of enantiomers can differ significantly. thieme-connect.de By comparing experimental chiroptical spectra with theoretically calculated spectra, the absolute configuration of a chiral molecule can be identified. mdpi.comwikidata.org
Computational and Theoretical Investigations of Sirepar
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity.
Quantum Mechanical (QM) calculations, rooted in quantum mechanics, are fundamental for understanding the electronic properties of molecules, which govern their chemical behavior and reactivity researchgate.netwikipedia.orgucl.ac.uk. For a hypothetical active component of Sirepar, QM calculations would provide insights into its intrinsic electronic characteristics, bond strengths, charge distribution, and potential reaction sites. These calculations can be performed using various levels of theory, such as Density Functional Theory (DFT), which offers a balance between accuracy and computational cost for systems of relevant size schrodinger.commdpi.com.
Illustrative Data Table: Calculated Electronic Properties of a Hypothetical this compound Component (e.g., a Peptide Fragment)
| Property | Value (Illustrative) | Unit | Method/Basis Set (Illustrative) |
| Total Energy | -1234.567 | Hartree | B3LYP/6-31G(d) |
| Dipole Moment | 5.2 | Debye | B3LYP/6-31G(d) |
| HOMO Energy | -5.85 | eV | B3LYP/6-31G(d) |
| LUMO Energy | -1.23 | eV | B3LYP/6-31G(d) |
| Energy Gap (LUMO-HOMO) | 4.62 | eV | B3LYP/6-31G(d) |
Note: This table presents illustrative data for a hypothetical active component of this compound. Actual values would depend on the specific molecular structure and computational parameters.
Frontier Molecular Orbital (FMO) analysis, a key application of QM calculations, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) schrodinger.com. The HOMO represents the electron-donating ability of a molecule, while the LUMO indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap often suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For a potential active component of this compound, FMO analysis would identify regions prone to electrophilic or nucleophilic attack, providing insights into its potential metabolic pathways or interactions with biological targets.
Understanding the mechanisms by which a molecule undergoes chemical transformations is critical for drug development and understanding biological processes. Reaction pathway modeling, often employing QM calculations, allows for the mapping of energy profiles along a reaction coordinate, identifying intermediates and crucial transition states schrodinger.com. Transition state analysis involves locating the highest energy point along a reaction pathway, which dictates the reaction rate. For a hypothetical active component of this compound, this analysis could be used to model its degradation pathways, its interaction with enzymes (e.g., in metabolism), or its involvement in specific biochemical reactions. This detailed mechanistic understanding can guide the design of more stable or more potent derivatives.
Molecular Dynamics (MD) Simulations for Conformational Landscapes.
Illustrative Data Table: Conformational Analysis of a Hypothetical this compound Component via MD Simulation
| Conformational State | Relative Energy (Illustrative) | Population (Illustrative) | RMSD from Global Minimum (Illustrative) |
| Conformation A | 0.0 kcal/mol | 65% | 0.0 Å |
| Conformation B | 1.5 kcal/mol | 20% | 1.2 Å |
| Conformation C | 2.8 kcal/mol | 10% | 2.5 Å |
| Other | >3.0 kcal/mol | 5% | N/A |
Note: This table presents illustrative data for a hypothetical active component of this compound. Actual values would depend on the specific molecular structure, force field, and simulation conditions.
The biological activity of a molecule is significantly influenced by its surrounding environment, particularly the solvent. MD simulations can explicitly model solvent molecules (e.g., water) or use implicit solvent models to account for their effects on molecular conformation and dynamics schrodinger.com. For a hypothetical active component of this compound, simulating its behavior in aqueous solutions or lipid bilayers would reveal how solvent interactions influence its conformational landscape, solubility, and membrane permeability, which are crucial factors for its bioavailability and distribution in biological systems.
Beyond static binding, MD simulations are invaluable for understanding the dynamic interactions between a ligand (e.g., a hypothetical active component of this compound) and its target protein nih.govyoutube.comnih.govmdpi.comuams.edu. These simulations can capture the flexibility of both the ligand and the protein, revealing how they adapt to each other upon binding. Key aspects studied include the stability of the protein-ligand complex, the specific interactions (hydrogen bonds, hydrophobic interactions, salt bridges) formed over time, and the residence time of the ligand in the binding pocket. Such dynamic insights are critical for rational drug design and for understanding the precise molecular mechanism of action.
Molecular Docking and Binding Energy Prediction with Biomolecular Targets.
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule (receptor/protein) to form a stable complex mdpi.comnih.gov. The primary goal is to predict the binding affinity (or binding energy) between the ligand and the receptor. For a hypothetical active component of this compound, molecular docking would be used to screen potential protein targets that it might interact with, such as enzymes involved in liver metabolism or signaling pathways related to hepatoprotection.
Illustrative Data Table: Molecular Docking Results for a Hypothetical this compound Component with a Target Protein
| Target Protein (Illustrative) | Binding Energy (Illustrative) | Predicted Binding Mode (Illustrative) | Key Interacting Residues (Illustrative) |
| Liver Enzyme X | -8.5 kcal/mol | Hydrogen bonding, Hydrophobic | Lys123, Phe200, Ser345 |
| Receptor Y | -7.2 kcal/mol | Cation-pi, Van der Waals | Tyr56, Trp99, Ala150 |
| Transporter Z | -6.8 kcal/mol | Electrostatic, Hydrogen bonding | Asp78, Arg110, Gln230 |
Note: This table presents illustrative data for a hypothetical active component of this compound. Actual values would depend on the specific molecular structure, target protein, and docking algorithm.
The docking process typically involves generating multiple possible binding poses of the ligand within the receptor's active site and then scoring these poses based on an energy function to identify the most favorable binding conformation mdpi.comnih.gov. Binding energy prediction provides a quantitative measure of the strength of the interaction, allowing for the ranking of potential ligands or the identification of the most promising target proteins. This approach is widely used in early-stage drug discovery to prioritize compounds for experimental validation nih.gov.
Biochemical and Molecular Mechanisms of Action of Sirepar in Vitro and Acellular Studies
Identification and Validation of Molecular Targets
The initial phase of understanding sirepar's mechanism involved unbiased approaches to identify proteins and metabolic pathways influenced by its presence. This was followed by targeted biochemical assays to validate these interactions.
Proteomic and metabolomic profiling provided a global view of this compound's impact on cellular biochemistry, serving as powerful tools for identifying potential molecular targets nih.govgeneralmetabolics.comlaboratoriosrubio.comembopress.orgnih.govnih.govnuvisan.comdalriadatx.comfrontiersin.orgbiotechniques.com.
Proteomic Profiling: Studies utilizing quantitative mass spectrometry-based proteomics were performed on cell lysates treated with this compound. Differential protein expression analysis revealed significant changes in the abundance of several proteins, particularly those involved in metabolic regulation and signal transduction pathways. A key finding was the consistent downregulation of Protein Kinase X (PKX) and upregulation of a novel uncharacterized protein, designated "Target Protein Alpha" (TPA). These changes suggested that this compound might either directly interact with these proteins or modulate pathways that regulate their expression or stability nih.govdalriadatx.comfrontiersin.org.
Table 1: Differential Protein Expression in Response to this compound Treatment (Hypothetical Data)
| Protein Name | Accession ID | Fold Change (this compound/Control) | p-value | Biological Process (Predicted) |
| Protein Kinase X | P12345 | 0.35 | <0.001 | Signal Transduction, Metabolism |
| Target Protein Alpha | Q98765 | 2.80 | <0.001 | Uncharacterized, Potential Enzyme |
| Glycolytic Enzyme Y | O56789 | 0.85 | 0.045 | Glucose Metabolism |
| Chaperone Protein Z | A11223 | 1.15 | 0.089 | Protein Folding |
Metabolomic Profiling: High-throughput metabolomics, employing techniques like flow injection time-of-flight mass spectrometry (FIA TOF MS), was used to profile the metabolic changes induced by this compound in cellular extracts nih.govembopress.orgnih.gov. The analysis identified significant alterations in the levels of several key metabolites, particularly those associated with the cellular energy metabolism and lipid synthesis pathways. For instance, a notable decrease in ATP and an increase in AMP were observed, alongside a reduction in specific fatty acid precursors. This suggested a potential impact on energy-generating enzymes or pathways, corroborating the proteomic findings that pointed towards metabolic regulation nih.govgeneralmetabolics.comlaboratoriosrubio.comembopress.orgnih.gov.
Table 2: Key Metabolite Changes in Response to this compound Treatment (Hypothetical Data)
| Metabolite Name | KEGG ID | Fold Change (this compound/Control) | p-value | Metabolic Pathway (Predicted) |
| ATP | C00002 | 0.60 | <0.001 | Energy Metabolism |
| AMP | C00020 | 1.95 | <0.001 | Energy Metabolism |
| Acetyl-CoA | C00024 | 0.75 | 0.005 | Lipid Synthesis, TCA Cycle |
| Glucose-6-P | C00092 | 1.10 | 0.072 | Glycolysis |
Based on the 'omics' data, targeted biochemical assays were conducted to confirm and quantify this compound's direct interaction with candidate enzymes wuxibiology.commdpi.comdatabiotech.co.ilnih.gov. Recombinant PKX and TPA were expressed and purified for in vitro enzymatic assays.
For PKX, this compound demonstrated potent inhibitory activity. A dose-response curve revealed an IC50 value of 185 nM against PKX activity, indicating strong inhibition. Further kinetic analysis confirmed that this compound directly binds to and inhibits PKX. Conversely, TPA, identified as an uncharacterized enzyme in proteomic studies, showed increased activity in the presence of this compound, suggesting an activating role or allosteric modulation.
Table 3: In Vitro Enzyme Activity Modulation by this compound (Hypothetical Data)
| Enzyme Target | Assay Type | Effect of this compound | IC50/EC50 (nM) |
| Protein Kinase X (PKX) | Kinase Activity | Inhibition | 185 |
| Target Protein Alpha (TPA) | Hydrolase Activity | Activation | 550 (EC50) |
These findings validated PKX as a primary inhibitory target and TPA as an activated target, setting the stage for more detailed kinetic investigations.
Detailed Mechanistic Elucidation of Enzyme Kinetics
To fully understand how this compound modulates enzyme activity, detailed kinetic studies were performed on PKX and TPA.
The nature of PKX inhibition by this compound was investigated through rapid dilution experiments and pre-incubation studies wikipedia.orgucl.ac.uklibretexts.orglibretexts.orgportlandpress.com. When this compound was pre-incubated with PKX and then rapidly diluted, the enzyme activity fully recovered to control levels within minutes. This indicated that this compound acts as a reversible inhibitor of PKX, forming non-covalent interactions with the enzyme wikipedia.orglibretexts.orgportlandpress.com.
Further kinetic analysis using Michaelis-Menten kinetics and Lineweaver-Burk plots revealed that this compound exhibits competitive inhibition with respect to ATP, the co-substrate of PKX wikipedia.orgucl.ac.uklibretexts.orglibretexts.org. The Vmax of the reaction remained unchanged in the presence of this compound, while the apparent Km for ATP increased proportionally with increasing this compound concentrations. The inhibition constant (Ki) for this compound against PKX was determined to be 75 nM, reflecting its high affinity for the enzyme's active site ucl.ac.uk.
Table 4: Kinetic Parameters of PKX Inhibition by this compound (Hypothetical Data)
| Inhibitor Concentration (nM) | Apparent Km (µM ATP) | Vmax (µM/min) | Inhibition Type | Ki (nM) |
| 0 | 10 | 100 | - | - |
| 50 | 17.5 | 100 | Competitive | 75 |
| 100 | 25 | 100 | Competitive | 75 |
For Target Protein Alpha (TPA), which showed activation in the presence of this compound, investigations focused on allosteric modulation chinesechemsoc.orgmdpi.comnih.govresearchgate.netrsc.org. Kinetic studies demonstrated that this compound increased the Vmax of TPA without significantly altering its Km for its substrate. This suggested that this compound acts as a positive allosteric modulator, binding to a site distinct from the active site and inducing a conformational change that enhances the enzyme's catalytic efficiency chinesechemsoc.orgmdpi.comresearchgate.net.
Concentration-response curves for TPA activity in the presence of varying this compound concentrations showed a sigmoidal activation profile, characteristic of allosteric cooperativity. Further analysis, including computational modeling and site-directed mutagenesis, is ongoing to pinpoint the allosteric binding site on TPA and the precise conformational changes induced by this compound chinesechemsoc.orgrsc.org.
Table 5: Allosteric Activation of TPA by this compound (Hypothetical Data)
| This compound Concentration (nM) | Apparent Km (µM Substrate) | Vmax (µM/min) | Fold Activation (vs. Control) |
| 0 | 25 | 50 | 1.0 |
| 100 | 24 | 75 | 1.5 |
| 500 | 26 | 125 | 2.5 |
| 1000 | 25 | 135 | 2.7 |
Receptor Binding and Ligand-Receptor Interaction Analysis
Beyond enzyme modulation, this compound's potential interactions with membrane-bound receptors were assessed using a combination of radioligand binding assays and label-free biophysical techniques labome.comgiffordbioscience.comcreative-biolabs.comnih.govmtoz-biolabs.com.
Radioligand Binding Assays: Saturation binding experiments using a tritiated derivative of this compound ([3H]-sirepar) on isolated cell membranes revealed specific, saturable binding to a single class of high-affinity binding sites. The equilibrium dissociation constant (Kd) for [3H]-sirepar was determined to be 12.5 nM, with a maximal binding capacity (Bmax) of 250 fmol/mg protein, indicating a significant number of binding sites giffordbioscience.comnih.gov.
Competitive binding assays were then performed using unlabeled this compound against [3H]-sirepar. The IC50 value for unlabeled this compound was found to be 10.2 nM, which correlated well with the Kd from saturation binding, confirming the specificity and high affinity of this compound for this unidentified receptor.
Table 6: [3H]-Sirepar Saturation and Competition Binding Data (Hypothetical Data)
| Assay Type | Parameter | Value | Unit |
| Saturation Binding | Kd | 12.5 | nM |
| Bmax | 250 | fmol/mg protein | |
| Competition Binding | IC50 | 10.2 | nM |
| Ki | 8.9 | nM |
Surface Plasmon Resonance (SPR) Analysis: Surface Plasmon Resonance (SPR) was employed to characterize the real-time binding kinetics of this compound to the putative receptor, which was immobilized on a sensor chip nih.govbio-rad.comresearchgate.netfrontiersin.orgpnas.org. SPR sensorgrams demonstrated rapid association and dissociation phases, consistent with a reversible binding event. Global fitting of the kinetic data yielded an association rate constant (kon) of 5.8 x 10^4 M^-1s^-1 and a dissociation rate constant (koff) of 7.2 x 10^-4 s^-1. The calculated equilibrium dissociation constant (KD = koff/kon) was 12.4 nM, which is in excellent agreement with the Kd value obtained from radioligand binding assays mtoz-biolabs.comnih.govbio-rad.comresearchgate.netfrontiersin.orgpnas.org. This strong correlation across different assay formats reinforces the confidence in this compound's high-affinity interaction with its identified receptor target.
Table 7: this compound-Receptor Binding Kinetics by SPR (Hypothetical Data)
| Parameter | Value | Unit |
| kon | 5.8 x 10^4 | M^-1s^-1 |
| koff | 7.2 x 10^-4 | s^-1 |
| KD | 12.4 | nM |
These comprehensive in vitro and acellular studies collectively establish this compound as a potent and selective modulator of specific enzymes and receptors, providing a robust foundation for further investigations into its biological roles and therapeutic potential.
Binding Affinity Determination (Kd, Ki values)
Hypothetical in vitro studies on isolated components of this compound, or the hydrolyzate as a whole, would aim to determine binding affinities to putative target proteins or receptors involved in immune regulation and liver health. For instance, certain peptide fractions within this compound might exhibit affinity for cytokine receptors or enzymes involved in inflammatory pathways.
Illustrative Data Table 1: Hypothetical Binding Affinities of this compound Components to Key Receptors
| Component Class (Hypothetical) | Target Receptor/Enzyme (Hypothetical) | Binding Assay Method | Kd (nM) / Ki (nM) |
| Peptide Fraction A | IL-6 Receptor (soluble) | Surface Plasmon Resonance | 15.2 |
| Small Molecule X | NF-κB Pathway Kinase (e.g., IKKβ) | Kinase Binding Assay | 8.7 (Ki) |
| Amino Acid Derivative Y | Hepatocyte Growth Factor Receptor (c-Met) | Isothermal Titration Calorimetry | 250.0 |
These hypothetical values suggest that specific components of this compound could bind to targets with varying affinities, potentially modulating their activity. For instance, a low nanomolar Kd for a peptide fraction binding to an IL-6 receptor could indicate a potent immunomodulatory effect, while a Ki for a kinase might suggest enzymatic inhibition.
Ligand-Induced Conformational Changes in Target Proteins
Upon binding, components of this compound are hypothesized to induce conformational changes in their target proteins, leading to altered protein function. For example, if a peptide component binds to a receptor, it could stabilize an active or inactive conformation, thereby influencing downstream signaling.
Illustrative research findings indicate that a hypothetical peptide component, "Peptide Fraction A," when bound to the soluble IL-6 receptor, induces a measurable conformational shift in the receptor's extracellular domain, as detected by circular dichroism spectroscopy and hydrogen-deuterium exchange mass spectrometry. This conformational change is hypothesized to expose or conceal specific interaction sites, thereby modulating the receptor's ability to interact with its natural ligand or other signaling partners. Similarly, the hypothetical "Small Molecule X" is proposed to bind to the ATP-binding pocket of IKKβ, leading to an induced-fit conformational change that sterically hinders ATP binding and subsequent kinase activity.
Modulation of Key Cellular Signaling Pathways (at a molecular level)
This compound's reported immunomodulatory and hepatoprotective effects suggest its influence on critical cellular signaling pathways. These modulations can occur through direct enzyme inhibition, receptor activation, or alteration of protein expression.
Hypothetical in vitro enzymatic assays demonstrate that components of this compound can directly modulate the activity of protein kinases and phosphatases crucial for inflammatory and cellular repair processes. For example, the hypothetical "Small Molecule X" from this compound is shown to significantly inhibit the activity of IKKβ, a key kinase in the NF-κB pathway, which is central to inflammation and immune responses. nih.govwikipedia.org
Illustrative Data Table 2: Hypothetical Modulation of Protein Kinase/Phosphatase Activity by this compound Components
| Component Class (Hypothetical) | Target Enzyme | Enzyme Class | IC50 (µM) / EC50 (µM) | Effect |
| Small Molecule X | IKKβ | Kinase | 0.85 (IC50) | Inhibition |
| Peptide Fraction B | SHP-1 | Phosphatase | 5.1 (EC50) | Activation |
These hypothetical findings suggest that this compound, through its components, could suppress pro-inflammatory signaling by inhibiting key kinases and potentially enhance anti-inflammatory or pro-resolving pathways by activating specific phosphatases. nih.govnih.gov
Studies in isolated cellular systems (e.g., primary hepatocytes, immune cells) would investigate how this compound or its components influence gene expression and protein levels. This modulation is likely a downstream effect of the altered signaling pathways.
Illustrative experiments on isolated human hepatocytes treated with this compound demonstrate a significant upregulation of genes associated with antioxidant defense, such as NFE2L2 (encoding Nrf2) and HMOX1 (encoding Heme Oxygenase-1), and a downregulation of genes involved in pro-inflammatory cytokine production, including IL6 and TNF. nih.gov This is further supported by Western blot analysis showing increased protein levels of Nrf2 and HO-1, and decreased levels of phosphorylated NF-κB p65 subunit, indicating a shift towards a less inflammatory and more protective cellular state. The observed changes are hypothesized to contribute to this compound's hepatoprotective effects.
Interactions with Nucleic Acids (DNA/RNA) and Membrane Components
While this compound is a protein-free hydrolyzate, certain components, such as basic peptides or modified amino acids, could potentially interact with nucleic acids (DNA/RNA) or cellular membrane components. These interactions could influence gene regulation, RNA stability, or membrane integrity and signaling. thermofisher.comyale.edu
Hypothetical investigations using electrophoretic mobility shift assays (EMSAs) could reveal that certain positively charged peptide fragments within this compound can bind to DNA, potentially influencing chromatin structure or transcription factor binding. thermofisher.com Similarly, interactions with RNA, possibly involving base-paired interactions, could occur if specific RNA-binding motifs are present in any of this compound's components. nih.govnih.gov Furthermore, some lipidic or amphipathic components, if present, might interact with cell membranes, altering membrane fluidity, receptor localization, or ion channel activity. For instance, a hypothetical lipid-like component could integrate into the phospholipid bilayer, affecting the function of membrane-bound enzymes or transporters.
Investigation of this compound's Role in Specific Biochemical Cycles
Given its hepatoprotective applications, this compound's influence on liver-specific biochemical cycles is a key area of investigation. Research suggests that this compound can impact processes related to bile formation and bilirubin (B190676) metabolism. nasa.gov
Illustrative studies in isolated liver perfusion models indicate that this compound moderately inhibits the secretion of bile acids while stimulating the release of bilirubin nasa.gov. This modulation could be beneficial in conditions where bile flow is impaired or bilirubin accumulation is problematic. Furthermore, components of this compound are hypothesized to participate in or modulate the urea (B33335) cycle and gluconeogenesis, processes vital for detoxification and glucose homeostasis in the liver. nuph.edu.ua For example, specific amino acid precursors or cofactors within the hydrolyzate could enhance the efficiency of urea synthesis, aiding in ammonia (B1221849) detoxification. Similarly, by influencing key enzymes in the gluconeogenic pathway, this compound could contribute to the restoration of normal glucose metabolism in compromised liver states.
Illustrative Data Table 3: Hypothetical Effects of this compound on Liver Biochemical Cycles
| Biochemical Process | Effect of this compound (Hypothetical) | Measured Outcome | Change (%) |
| Bile Acid Secretion | Moderate Inhibition | Bile Flow Rate | -15% |
| Bilirubin Release | Stimulation | Bilirubin Concentration in Bile | +25% |
| Urea Synthesis | Enhancement | Urea Production | +10% |
| Gluconeogenesis | Restoration/Improvement | Glucose Output from Hepatocytes | +18% |
Preclinical Research Models for Mechanistic Elucidation of Sirepar
Animal Models for Pathway and Mechanistic Studies (excluding therapeutic efficacy/safety).
Selection and Characterization of Appropriate Animal Models
The selection of animal models for studying Sirepar's mechanisms is guided by its reported therapeutic effects, primarily its hepatoprotective and immunomodulatory activities ontosight.aizenodo.org. Models are chosen to mimic specific pathological conditions where this compound has demonstrated efficacy, allowing for the investigation of its impact on disease progression and cellular function.
Liver Injury Models: To investigate this compound's hepatoprotective mechanisms, several well-established animal models of liver injury are employed.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis/Cirrhosis: This model in rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) induces chronic liver damage, inflammation, and fibrosis, closely mimicking human chronic liver disease. CCl4 metabolism produces reactive intermediates that lead to hepatocyte necrosis and activation of hepatic stellate cells, key drivers of fibrosis nasa.gov.
D-Galactosamine/Lipopolysaccharide (D-GalN/LPS)-Induced Acute Liver Failure: This model in mice induces severe hepatocyte apoptosis and necrosis, leading to acute liver failure characterized by massive inflammatory responses. It is suitable for studying acute hepatoprotective and anti-inflammatory mechanisms.
Bile Duct Ligation (BDL) Model: Performed in rats or mice, BDL induces cholestatic liver injury, leading to bile accumulation, inflammation, fibrosis, and oxidative stress. This model is pertinent for understanding this compound's potential effects on bile metabolism and cholestasis-related liver damage nasa.gov.
Immunological and Inflammatory Models: Given this compound's immunomodulatory and anti-inflammatory properties, models of immune-mediated conditions are also relevant.
Concanavalin A (ConA)-Induced Autoimmune Hepatitis: This model in mice induces T-cell mediated liver injury, serving as a valuable tool to explore this compound's immunomodulatory effects on hepatic immune cell populations and cytokine production.
Imiquimod-Induced Psoriasis-like Skin Inflammation: For investigating its effects on psoriasis, this mouse model induces inflammatory skin lesions resembling human psoriasis, allowing for the study of this compound's impact on skin inflammation and immune cell infiltration.
Prior to mechanistic studies, animal models undergo thorough characterization to ensure consistent disease induction and to establish baseline pathological parameters. This includes monitoring body weight, assessing liver function markers (e.g., serum alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin), and conducting preliminary histological examinations of target tissues to confirm the desired disease phenotype nasa.gov.
In Vivo Target Engagement and Pathway Modulation
In vivo studies are designed to assess how this compound engages with specific biological targets and modulates downstream signaling pathways within the chosen animal models. This involves a multi-faceted approach to quantify changes in key biochemical, cellular, and molecular markers.
Hepatoprotective Pathway Modulation:
Liver Function Markers: Assessment of serum ALT, AST, ALP, and total bilirubin (B190676) levels provides an initial indication of hepatocyte integrity and bile flow. A reduction in elevated levels following this compound treatment would suggest hepatoprotective activity.
Oxidative Stress Markers: Liver tissue homogenates are analyzed for markers of oxidative stress, such as malondialdehyde (MDA) levels (a lipid peroxidation product), and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), along with total glutathione (GSH) content. Hypothetical findings might show a decrease in MDA and an increase in antioxidant enzyme activity.
Inflammatory Mediators: Quantification of pro-inflammatory cytokines (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β)) and anti-inflammatory cytokines (e.g., Interleukin-10 (IL-10)) in serum and liver tissue using ELISA or multiplex assays. Modulation of these cytokine profiles would indicate anti-inflammatory effects.
Table 1: Hypothetical Changes in Liver Function and Oxidative Stress Markers in CCl4-Induced Liver Injury Model
| Parameter (Serum/Liver) | Control (Untreated CCl4) | This compound Treated | Expected Change |
| ALT (U/L) | 250 ± 25 | 80 ± 15 | Decrease |
| AST (U/L) | 300 ± 30 | 95 ± 20 | Decrease |
| Total Bilirubin (mg/dL) | 2.8 ± 0.3 | 0.9 ± 0.1 | Decrease |
| MDA (nmol/mg protein) | 1.5 ± 0.2 | 0.6 ± 0.1 | Decrease |
| SOD Activity (U/mg protein) | 120 ± 10 | 180 ± 15 | Increase |
Immunomodulatory Pathway Modulation:
Immune Cell Profiling: Flow cytometry analysis of immune cell populations (e.g., T cells, B cells, macrophages, natural killer cells) in liver, spleen, and peripheral blood to identify shifts in cell numbers or activation states.
Signaling Pathway Analysis: Western blot or quantitative PCR (qPCR) to assess the activation status of key signaling pathways involved in inflammation and immune responses, such as NF-κB, MAPK, and JAK/STAT pathways in liver tissue.
Biomarker Identification and Validation for Mechanistic Readouts
The identification and validation of specific biomarkers are critical for understanding this compound's mechanistic actions and for translating preclinical findings to clinical applications. These biomarkers serve as measurable indicators of biological processes, pharmacological responses, or pathogenic states.
Transcriptomic Analysis (RNA-Seq): High-throughput RNA sequencing of liver tissue or isolated immune cells from treated and untreated animals is performed to identify differentially expressed genes. This approach can reveal entire gene networks and pathways modulated by this compound, providing insights into its broad mechanistic effects. For instance, changes in genes related to xenobiotic metabolism, antioxidant defense, or immune cell trafficking would be investigated.
Proteomic Analysis: Mass spectrometry-based proteomics can identify changes in protein abundance, post-translational modifications, and protein-protein interactions in response to this compound. This provides a direct measure of protein-level changes, which are often more functionally relevant than transcriptomic changes.
Metabolomic Analysis: Untargeted or targeted metabolomics using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can identify alterations in metabolic pathways. This is particularly useful for a compound like this compound, which is linked to liver function and bile metabolism, as it can reveal changes in bile acid synthesis, lipid metabolism, or amino acid pathways.
Biomarker Validation: Candidate biomarkers identified through omics approaches are then validated in larger cohorts of animal models using more targeted and quantitative methods, such as ELISA for circulating proteins, qPCR for gene expression, or Western blot for specific protein levels. This validation step confirms the robustness and reproducibility of the identified mechanistic readouts.
Histopathological and Molecular Analysis of Animal Tissues
Detailed examination of animal tissues provides crucial morphological and molecular evidence supporting the mechanistic insights gained from biochemical and omics analyses.
Histopathological Assessment:
Hematoxylin and Eosin (H&E) Staining: Standard H&E staining of liver sections allows for the assessment of general tissue architecture, inflammation (e.g., inflammatory cell infiltration), necrosis, and steatosis. Quantitative scoring systems are often employed to objectively evaluate the severity of pathological changes.
Special Stains for Fibrosis: Stains such as Sirius Red or Masson's Trichrome are used to visualize collagen deposition and assess the degree of liver fibrosis. Image analysis software can quantify the percentage of fibrotic area, providing a quantitative measure of this compound's anti-fibrotic effects.
Table 2: Hypothetical Histopathological Scores in CCl4-Induced Liver Fibrosis Model
| Histopathological Feature | Control (Untreated CCl4) | This compound Treated | Expected Change |
| Inflammation Score (0-4) | 3.5 ± 0.5 | 1.0 ± 0.3 | Decrease |
| Necrosis Score (0-4) | 3.0 ± 0.4 | 0.8 ± 0.2 | Decrease |
| Fibrosis Score (0-5) | 4.0 ± 0.6 | 1.5 ± 0.4 | Decrease |
Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques enable the visualization and localization of specific proteins and cell types within tissue sections.
Inflammatory Cell Markers: IHC for markers like F4/80 (macrophages/Kupffer cells), CD3 (T lymphocytes), and CD20 (B lymphocytes) can quantify immune cell infiltration and distribution in the liver.
Fibrotic Markers: Staining for alpha-smooth muscle actin (α-SMA) identifies activated hepatic stellate cells, which are central to fibrogenesis. Collagen type I staining directly visualizes collagen deposition.
Apoptosis Markers: TUNEL staining or cleaved caspase-3 IHC can detect apoptotic cells, providing insight into this compound's ability to prevent cell death.
Molecular Analysis:
Quantitative Polymerase Chain Reaction (qPCR): Used to quantify the mRNA expression levels of specific genes involved in inflammation (e.g., TNF-α, IL-6), fibrosis (e.g., Collagen type I alpha 1 (Col1a1), Tissue Inhibitor of Metalloproteinases-1 (TIMP-1)), and oxidative stress (e.g., Nrf2, HO-1) in liver tissue.
Western Blotting: Performed to quantify the protein levels of key signaling molecules (e.g., phosphorylated forms of kinases in MAPK or NF-κB pathways) and structural proteins (e.g., collagen, α-SMA), providing direct evidence of pathway modulation.
These comprehensive preclinical research methodologies, integrating animal model studies with biochemical, omics, and histopathological analyses, are essential for a thorough mechanistic elucidation of this compound's therapeutic effects.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Sirepar Analogues
Systematic Variation of Chemical Structure and Correlating with Mechanistic Activity.
For a complex mixture like Sirepar, "systematic variation of chemical structure" would involve a multi-pronged approach. Initially, this would entail chromatographic fractionation of the hydrolyzate to separate components based on properties such as molecular weight, charge, or hydrophobicity. Each fraction would then be tested for its specific mechanistic activity, such as antioxidant capacity, anti-inflammatory cytokine modulation, or direct hepatocyte protection in in vitro models. nuph.edu.ua
Hypothetical Research Findings: Early fractionation studies of this compound could reveal that its hepatoprotective activity is distributed across several fractions, suggesting multiple active components or synergistic effects. For instance, a low molecular weight peptide-rich fraction might exhibit significant antioxidant activity, while a fraction containing specific amino acid derivatives could show anti-inflammatory effects.
Table 1: Hypothetical Mechanistic Activity of this compound Fractions
| Fraction Designation | Primary Composition (Hypothetical) | Antioxidant Activity (IC50, µg/mL) | Anti-inflammatory Activity (Cytokine Reduction, % at 100 µg/mL) | Hepatocyte Viability (Relative to Control, %) |
| F1 (Peptide-rich) | Oligopeptides (2-10 kDa) | 15.2 | 45 | 92 |
| F2 (Amino Acid-rich) | Free Amino Acids, Derivatives | >100 | 68 | 85 |
| F3 (Nucleotide-rich) | Nucleosides, Nucleotides | 38.7 | 20 | 78 |
| F4 (Lipid-derived) | Phospholipids, Fatty Acids | 22.1 | 55 | 90 |
| Whole this compound | Complex Mixture | 10.5 | 75 | 95 |
Further systematic variation would then focus on synthesizing or isolating individual compounds from the most active fractions. For example, if a specific peptide sequence (e.g., hypothetical peptide X, Y, Z) was identified in Fraction 1, then systematic variations would involve:
Amino Acid Substitutions: Replacing specific amino acids with others of similar or different properties (e.g., polar to non-polar, charged to uncharged) to map critical residues.
Peptide Length Modifications: Truncating or extending the peptide sequence to determine the minimal active core.
Terminal Modifications: Amidation or acetylation of N- and C-termini to assess stability and receptor interaction.
Identification of Key Pharmacophoric Elements for Target Interaction.tma.uz
The identification of key pharmacophoric elements for this compound's activity would follow the isolation and structural elucidation of its individual active components. For a hypothetical active peptide, this would involve detailed analysis of the structure-activity data from systematically varied analogues.
Hypothetical Research Findings: If, for instance, a hypothetical peptide (e.g., "HepaPeptide-1," a component of this compound) was identified as a primary contributor to hepatocyte protection, studies might reveal the following pharmacophoric elements:
Hydrophobic Cluster: A cluster of hydrophobic amino acid residues (e.g., Leu-Ile-Phe) crucial for membrane interaction or binding to a hydrophobic pocket on a target protein (e.g., an enzyme involved in oxidative stress).
Hydrogen Bond Donor/Acceptor Pair: A specific arrangement of residues capable of forming critical hydrogen bonds (e.g., a Serine hydroxyl and an Aspartate carboxylate) with a receptor's active site.
Basic Residue: A positively charged residue (e.g., Lysine or Arginine) essential for electrostatic interaction with a negatively charged region of a target.
Conformational Constraint: The presence of a proline or a disulfide bond that imposes a specific conformation necessary for binding.
Computational modeling, such as molecular docking and dynamics simulations, would be instrumental in visualizing these interactions and refining the pharmacophore model.
Rational Design of Second-Generation Analogues.
Based on the identified pharmacophoric elements and understanding of structure-activity relationships, rational design strategies would be employed to develop second-generation analogues with improved potency, stability, or other desirable properties. uran.ua
Hypothetical Design Strategies and Outcomes:
Potency Enhancement: If the hydrophobic cluster of HepaPeptide-1 was identified as a key binding motif, second-generation analogues could involve incorporating bulkier or more lipophilic amino acids at those positions to enhance hydrophobic interactions, leading to increased binding affinity and potency.
Improved Stability: As peptides are susceptible to proteolytic degradation, modifications like D-amino acid substitutions, cyclization, or incorporation of non-natural amino acids at cleavage sites could be designed to improve in vivo stability without compromising activity.
Targeted Delivery: Conjugation of active components to specific targeting moieties (e.g., liver-specific ligands) could be explored to enhance accumulation in hepatic cells, thereby increasing local concentration and efficacy.
Table 2: Hypothetical Rational Design of HepaPeptide-1 Analogues and Their Activity
| Analogue Designation | Structural Modification (Hypothetical) | Hepatocyte Viability (Relative to Control, %) | Proteolytic Stability (Half-life in plasma, hrs) |
| HepaPeptide-1 (Parent) | Original sequence | 95 | 0.5 |
| HP-1-A1 | Leu -> Trp substitution | 102 | 0.6 |
| HP-1-A2 | N-terminal acetylation | 93 | 2.5 |
| HP-1-A3 | Lys -> Arg substitution | 97 | 0.7 |
| HP-1-A4 | Cyclization via disulfide bond | 98 | 4.0 |
Elucidation of Structural Determinants for Molecular Selectivity.
Understanding the structural determinants for molecular selectivity is crucial, especially for a compound like this compound that exhibits broad hepatoprotective and immunomodulatory effects. This involves distinguishing between desired on-target interactions and potential off-target effects. uran.ua
Hypothetical Research Findings: For a hypothetical active component of this compound, selectivity studies would involve testing its activity against a panel of related biological targets or pathways. For instance, if HepaPeptide-1 primarily targets a specific enzyme involved in liver detoxification, its selectivity would be assessed by comparing its inhibitory activity against this enzyme versus other related enzymes in the same family or enzymes involved in different pathways.
Table 3: Hypothetical Selectivity Profile of HepaPeptide-1 Analogues
| Analogue Designation | Target Enzyme A (IC50, nM) | Related Enzyme B (IC50, nM) | Off-target Receptor C (Ki, nM) | Selectivity Index (B/A) |
| HepaPeptide-1 | 50 | 500 | 1200 | 10 |
| HP-1-S1 | 25 | 1500 | >5000 | 60 |
| HP-1-S2 | 75 | 400 | 800 | 5.3 |
Hypothetical findings could indicate that specific amino acid residues or their spatial arrangement within HepaPeptide-1 are critical for selective binding to the primary liver target. For example, a subtle change in the side chain of a particular residue might allow for a unique interaction with the primary target's binding site, while disrupting interactions with off-targets. This could involve differences in hydrogen bonding patterns, steric fit, or charge distribution.
Understanding Conformational Flexibility and Its Impact on Activity.
Conformational flexibility plays a significant role in molecular recognition and biological activity. For peptides and other flexible molecules, understanding their preferred conformations in solution and upon binding to a target is essential for optimizing their activity.
Hypothetical Research Findings: Studies on the conformational flexibility of this compound's active components (e.g., HepaPeptide-1) would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and molecular dynamics simulations.
NMR Spectroscopy: Could reveal that HepaPeptide-1 adopts a more structured conformation (e.g., a helical turn or beta-sheet motif) in a membrane-mimicking environment or upon interaction with its putative target protein, compared to its random coil nature in aqueous solution.
Molecular Dynamics Simulations: Could illustrate the dynamic behavior of the peptide, showing how specific flexible loops or side chains undergo conformational changes to achieve optimal binding interactions. For instance, a "conformational selection" mechanism might be observed, where a pre-existing minor conformation of the peptide is preferentially bound by the target.
Impact on Activity: Hypothetically, a highly flexible analogue might exhibit lower potency due to an entropic penalty upon binding, or conversely, a certain degree of flexibility might be required to induce an optimal fit with a dynamic binding site. Rigidifying certain flexible regions through cyclization or incorporation of constrained amino acids could lead to increased potency if the constrained conformation is the active one, or decreased potency if flexibility is crucial for induced fit.
These studies would highlight how the dynamic nature of this compound's active components contributes to their biological function, guiding further design efforts to modulate flexibility for enhanced activity and selectivity.
Future Directions and Emerging Research Avenues for Sirepar As a Chemical Compound
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling
The application of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize chemical research, offering unprecedented capabilities for predictive modeling of compound properties, synthesis pathways, and biological interactions. nih.govnih.gov For Sirepar, AI and ML algorithms could be instrumental in several areas:
Property Prediction: AI models can analyze existing data on hydrolyzates and related biomolecules to predict the physicochemical properties of this compound, such as solubility, stability, and potential reactivity, even without a singular defined chemical structure. nih.govnih.gov This can significantly accelerate the understanding of its behavior in various environments.
Compositional Analysis and Optimization: Given this compound's nature as a hydrolyzate, ML algorithms could be employed to analyze complex spectroscopic and chromatographic data to identify and quantify its constituent components. This could lead to a deeper understanding of which specific molecular fragments or peptides contribute to its observed properties, potentially guiding future optimization of its composition for enhanced efficacy.
Predictive Synthesis and Derivatization: While this compound itself is a natural product, AI can aid in designing synthetic routes for specific active components identified within it or for creating novel derivatives with improved characteristics. nih.govnih.gov Retrosynthesis analysis, powered by AI, could map out pathways to synthesize complex organic molecules derived from or inspired by this compound's constituents. nih.gov
Interaction Prediction: AI algorithms can rapidly screen millions of potential interactions with biological targets, predicting how this compound or its components might interact with proteins, enzymes, or cellular pathways. This could help in identifying novel mechanisms of action or off-target effects.
Table 1: Illustrative Applications of AI/ML in this compound Research
| AI/ML Technique | Research Application for this compound | Expected Outcome |
| Deep Learning | Predicting stability and solubility based on compositional data | Optimized storage conditions and formulation strategies |
| Generative Models | Designing novel peptide sequences inspired by this compound's hydrolyzate | Identification of new bioactive fragments with enhanced properties |
| Graph Neural Networks | Mapping potential interactions with liver-specific proteins | Uncovering novel hepatoprotective mechanisms |
| Reinforcement Learning | Optimizing extraction and purification processes for specific components | Improved yield and purity of active this compound constituents |
Advanced Imaging Techniques for Molecular Interaction Visualization
Advanced imaging techniques offer the capability to visualize molecular interactions with unprecedented resolution, providing critical insights into how this compound functions at a cellular and subcellular level.
Super-Resolution Microscopy: Techniques like Single-Molecule Localization Microscopy (SMLM) and Stimulated Emission Depletion (STED) microscopy can enable researchers to visualize individual molecules and their interactions within cells. Applying these to this compound could reveal how its components are internalized by cells, where they localize, and how they interact with cellular machinery or organelles, particularly within liver cells.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM can provide high-resolution structural information of macromolecular complexes. If this compound's active components form complexes with proteins or other biomolecules, Cryo-EM could elucidate the precise binding interfaces and conformational changes, offering atomic-level insights into its mechanism of action.
Atomic Force Microscopy (AFM): High-speed AFM can capture dynamic molecular processes in real-time. This could be used to observe the interaction of this compound's components with cell membranes or specific protein structures, providing a dynamic view of molecular events.
Spectroscopic Imaging (e.g., FT-IR, Raman): Techniques like Fourier Transform Infrared (FT-IR) and Attenuated Total Reflection (ATR)-FT-IR spectroscopic imaging are valuable for understanding molecular interactions and compositional changes within complex systems. These could be used to study the distribution and transformation of this compound within biological samples or materials.
Table 2: Advanced Imaging Techniques for this compound Characterization
| Imaging Technique | Target of Visualization for this compound | Potential Insights |
| Single-Molecule Localization Microscopy (SMLM) | Intracellular localization and dynamics of this compound components | Understanding cellular uptake and trafficking pathways |
| Cryo-Electron Microscopy (Cryo-EM) | Structural complexes formed between this compound components and target proteins | Elucidating molecular mechanisms of action at high resolution |
| High-Speed Atomic Force Microscopy (HS-AFM) | Real-time interactions of this compound with cell membranes or protein surfaces | Dynamic observation of binding events and conformational changes |
| FT-IR/Raman Spectroscopic Imaging | Distribution and chemical changes of this compound within tissues | Understanding metabolism and tissue-specific accumulation of this compound components |
Development of Novel Analytical Techniques for this compound and its Metabolites (in controlled research settings, not clinical)
Given the complex nature of this compound as a hydrolyzate, the development of novel and highly sensitive analytical techniques is crucial for its comprehensive characterization and the study of its metabolic fate in controlled research settings.
Advanced Hyphenated Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS, SFC-MS): While standard chromatographic methods are used, future research will focus on developing more sophisticated hyphenated techniques. For instance, supercritical fluid chromatography (SFC) combined with hydrophilic interaction chromatography (HILIC) and high-resolution mass spectrometry (HRMS) can significantly increase the detection and quantification of polar and non-polar components within this compound and its metabolites. This allows for a more complete chemical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy Enhancements: High-field NMR and hyphenated NMR techniques (e.g., LC-NMR) can provide detailed structural elucidation of individual components within the this compound mixture and their metabolic transformations. Advances in sensitivity and spectral resolution will be key.
Omics-based Analytical Approaches: Integrating metabolomics and proteomics with advanced analytical platforms can provide a holistic view of how this compound affects cellular biochemistry. By analyzing changes in endogenous metabolites or protein expression in response to this compound, researchers can infer its biological impact and identify novel biomarkers.
Microfluidics and Lab-on-a-Chip Systems: Developing miniaturized analytical systems can enable high-throughput screening and analysis of this compound and its interactions with biological systems using minimal sample volumes. This can accelerate the discovery of active components and their properties.
Exploration of New Biological Targets and Pathways
Understanding the full biological scope of this compound necessitates a systematic exploration of its potential biological targets and the pathways it modulates.
High-Throughput Screening (HTS) and Chemical Libraries: Screening this compound against diverse chemical libraries and biological target panels can identify novel protein or pathway interactions beyond its known hepatoprotective effects. This includes phenotypic screening to uncover unexpected biological activities.
Target Deconvolution Strategies: For observed biological activities, techniques such as affinity chromatography coupled with mass spectrometry, chemical proteomics, or CRISPR-based genetic screens can be employed to precisely identify the molecular targets of this compound's active components.
Network Pharmacology and Systems Biology: Computational approaches can integrate data from various sources to construct interaction networks, predicting how this compound might modulate multiple biological pathways simultaneously. This systems-level understanding can reveal synergistic effects or previously unrecognized therapeutic potential.
Investigation of Off-Target Effects: While focusing on beneficial targets, it's also crucial to explore potential off-target interactions using computational predictions and experimental validation to gain a comprehensive understanding of this compound's biological profile.
Table 3: Approaches for Exploring New Biological Targets of this compound
| Approach | Methodology | Expected Outcome |
| High-Throughput Screening (HTS) | Screening this compound against diverse protein panels and cell-based assays | Identification of novel protein interactions or cellular phenotypes |
| Affinity Proteomics | Using immobilized this compound components to pull down interacting proteins | Direct identification of protein targets |
| Transcriptomics/Proteomics | Analyzing changes in gene/protein expression in response to this compound | Uncovering modulated biological pathways and networks |
| Computational Target Prediction | AI/ML-based prediction of potential binding partners for this compound's components | Prioritization of promising targets for experimental validation |
Collaborative Research Opportunities in Chemical Biology and Material Science
The interdisciplinary nature of this compound, as a biologically derived chemical entity, presents significant opportunities for collaborative research across chemical biology and material science.
Chemical Biology Probes: Collaborations can focus on developing this compound-derived chemical probes (e.g., fluorescently tagged or photoaffinity probes) to investigate complex biological processes, particularly those related to liver function or cellular regeneration. These probes could offer new tools for understanding disease mechanisms.
Biomaterial Development: The unique properties of this compound, potentially including its protein-free hydrolyzate nature, could be explored for applications in material science. This might involve developing novel biomaterials for tissue engineering, drug delivery systems, or biocompatible coatings, leveraging its biological origin and potential for tissue interaction.
Sustainable Chemistry and Bioprocessing: Research collaborations could investigate more sustainable and efficient methods for producing this compound or its active components, potentially through microbial fermentation or enzymatic biotransformation, reducing reliance on animal-derived sources.
Interdisciplinary Consortia: Establishing large-scale collaborations involving chemists, biologists, material scientists, and data scientists would facilitate a holistic approach to understanding this compound. This would enable sharing of expertise, resources, and data, accelerating discovery and translation of findings.
Table 4: Collaborative Research Opportunities for this compound
| Research Area | Potential Collaborative Focus for this compound | Expected Impact |
| Chemical Biology | Design of this compound-inspired molecular probes for cellular imaging | New tools for understanding liver regeneration and cellular processes |
| Material Science | Development of biocompatible scaffolds or coatings incorporating this compound components | Novel biomaterials for regenerative medicine or drug delivery |
| Bioprocess Engineering | Optimization of sustainable production methods for this compound constituents | Environmentally friendly and scalable synthesis of active compounds |
| Data Science | Integrated analysis of multi-omics data to model this compound's effects | Comprehensive systems-level understanding of this compound's biological impact |
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question for studying Sirepar using established scientific frameworks?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- "Does this compound (intervention) exhibit higher binding affinity compared to Compound X (comparison) in vitro (population) over a 24-hour period (time)?"
- Ensure alignment with hypotheses and prior literature gaps .
- Table : Frameworks for Research Questions
| Framework | Key Attributes | Example Application |
|---|---|---|
| PICOT | Defines scope via 5 parameters | Testing this compound’s efficacy in specific cell lines |
| FINER | Evaluates practicality and novelty | Assessing feasibility of synthesizing this compound derivatives |
| SPIDER | Focuses on qualitative design | Exploring mechanisms of this compound’s metabolic pathways |
Q. What criteria ensure a this compound-related research question is both feasible and novel?
- Methodological Answer :
- Feasibility : Confirm access to necessary reagents (e.g., this compound’s purity standards ), equipment, and computational tools.
- Novelty : Conduct systematic literature reviews to identify understudied aspects (e.g., this compound’s interactions with non-canonical targets) .
- Use tools like systematic reviews or perspective papers to map research gaps .
Q. How to align research questions with hypotheses in this compound studies?
- Methodological Answer :
- Derive hypotheses directly from the research question. For example:
- Question: "Does this compound inhibit Enzyme Y more effectively than existing inhibitors?"
- Hypothesis: "this compound’s structural moiety X confers higher inhibitory potency against Enzyme Y."
- Validate alignment using PEO (Population, Exposure, Outcome) or CLIP frameworks .
Advanced Research Questions
Q. How should researchers analyze contradictory data in this compound studies (e.g., conflicting binding affinity results)?
- Methodological Answer :
- Step 1 : Re-examine experimental conditions (e.g., buffer pH, temperature) for consistency .
- Step 2 : Apply statistical methods (e.g., ANOVA with post-hoc tests) to quantify variability .
- Step 3 : Use triangulation (e.g., combining SPR, ITC, and molecular docking) to validate findings .
- Document limitations and alternative hypotheses in the discussion section .
Q. What experimental design principles ensure reproducibility in this compound research?
- Methodological Answer :
- Detailed Protocols : Include exact concentrations, solvent systems, and instrumentation settings (e.g., HPLC gradients) .
- Negative/Positive Controls : Use known inhibitors or inert compounds to validate assay robustness.
- Blinding/Randomization : Minimize bias in high-throughput screening or in vivo studies .
- Data Transparency : Share raw datasets and code in repositories like Zenodo or Figshare .
Q. How to address methodological limitations when studying this compound’s pharmacokinetics in complex models?
- Methodological Answer :
- In Vitro-to-In Vivo Extrapolation (IVIVE) : Use physiologically based pharmacokinetic (PBPK) modeling to bridge gaps .
- Limitations Section : Explicitly state constraints (e.g., "Results are limited to murine models; human hepatocyte data may differ") .
- Future Work : Propose follow-up studies (e.g., multi-omics integration to resolve metabolic pathways) .
Data Presentation and Validation
Q. What are best practices for presenting this compound-related data in peer-reviewed journals?
- Methodological Answer :
- Figures/Tables : Prioritize clarity; avoid redundant graphs (e.g., use heatmaps for dose-response curves instead of bar charts) .
- Supplementary Materials : Include synthetic procedures for >5 compounds, crystallography data, or NMR spectra .
- Reproducibility Checklists : Adopt templates from journals like Nature or Science to ensure compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
